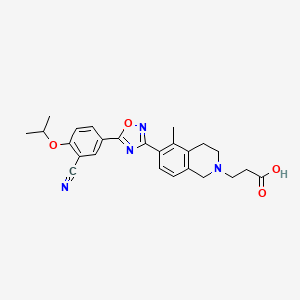

GSK2263167

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C25H26N4O4 |

|---|---|

分子量 |

446.5 g/mol |

IUPAC 名称 |

3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid |

InChI |

InChI=1S/C25H26N4O4/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31) |

InChI 键 |

KYDLFNMKNFOMEK-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC2=C1CCN(C2)CCC(=O)O)C3=NOC(=N3)C4=CC(=C(C=C4)OC(C)C)C#N |

产品来源 |

United States |

Foundational & Exploratory

GSK2263167: A Technical Guide to its Mechanism of Action in Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Necroptosis is a form of regulated cell death implicated in a variety of inflammatory and degenerative diseases. A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). GSK2263167 is a potent and selective inhibitor of RIPK1 kinase activity, positioning it as a significant tool for both basic research and potential therapeutic development. This document provides an in-depth technical overview of the mechanism of action of this compound in the context of necroptosis, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows. While specific data for this compound is limited in publicly available literature, this guide leverages data from closely related and well-characterized GSK RIPK1 inhibitors, such as GSK2982772, to provide a comprehensive understanding of its function.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is distinct from apoptosis.[1][2] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[1][2] This pathway is increasingly recognized as a key contributor to the pathophysiology of numerous conditions, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neurodegenerative diseases.[2][3]

The core of the necroptosis signaling cascade involves a series of protein-protein interactions and post-translational modifications orchestrated by a set of key kinases.[1][2] Receptor-Interacting Protein Kinase 1 (RIPK1) plays a central and dual role in this process.[2] Upon stimulation by death receptors such as the tumor necrosis factor receptor 1 (TNFR1), RIPK1 can either promote cell survival through the activation of the NF-κB pathway or initiate cell death.[2][4][5] The decision between these fates is tightly regulated by the ubiquitination and phosphorylation status of RIPK1.[5]

In scenarios where caspase-8, a key apoptotic enzyme, is inhibited or absent, RIPK1's kinase activity becomes critical for the initiation of necroptosis.[4][5] Activated RIPK1 phosphorylates and activates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like protein (MLKL).[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5]

This compound: A Selective RIPK1 Kinase Inhibitor

Data Presentation

The following table summarizes the reported in vitro potency of representative GSK RIPK1 inhibitors against human RIPK1 and in cellular necroptosis assays. This data is presented to offer a comparative context for the expected efficacy of this compound.

| Compound | Target | Assay Type | IC50 (nM) | Cellular Assay | Cell Line | Stimulus | IC50 (nM) | Reference |

| GSK'963 | Human RIPK1 | Biochemical | <1 | Necroptosis | Human U937 cells | TNF + zVAD | 4 | [6] |

| GSK'963 | Murine RIPK1 | Biochemical | <1 | Necroptosis | Murine L929 cells | TNF + zVAD | 1 | [6] |

| GSK2982772 | Human RIPK1 | Biochemical | - | Necroptosis | - | - | - | [7] |

Note: Specific IC50 values for GSK2982772 in biochemical assays were not detailed in the cited reference, but it is described as a potent and selective clinical candidate.

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway and Point of this compound Intervention

The following diagram illustrates the canonical TNF-induced necroptosis pathway, highlighting the critical role of RIPK1 and the inhibitory action of this compound.

Caption: TNFα-induced necroptosis pathway and the inhibitory action of this compound on RIPK1.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on necroptosis in a cellular model.

Caption: A standard workflow for evaluating the efficacy of this compound in a cell-based necroptosis assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of RIPK1 inhibitors like this compound.

RIPK1 Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant RIPK1 enzyme, and the MBP substrate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Necroptosis Assay

This assay assesses the ability of a compound to protect cells from induced necroptosis.[7]

Materials:

-

Human (e.g., HT-29, U937) or murine (e.g., L929) cell lines susceptible to necroptosis.

-

Cell culture medium and supplements.

-

This compound or other test compounds.

-

Necroptosis-inducing agents:

-

Tumor Necrosis Factor-alpha (TNFα)

-

SMAC mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega) or LDH cytotoxicity assay kit.

-

96-well cell culture plates.

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).[7]

-

Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).

-

Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.

-

Normalize the data to untreated and vehicle-treated controls and calculate the IC50 value for necroptosis inhibition.

Western Blot Analysis of Necroptosis Signaling

This method is used to confirm that the inhibitor is acting on the intended pathway by assessing the phosphorylation status of key signaling proteins.

Materials:

-

Cells treated as described in the cellular necroptosis assay.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL.

Conclusion

This compound represents a highly specific and potent inhibitor of RIPK1 kinase activity, a critical regulator of the necroptotic cell death pathway. By selectively targeting RIPK1, this compound offers a valuable tool to dissect the complex signaling networks involved in necroptosis and holds promise for the development of novel therapeutics for a range of inflammatory and degenerative diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other RIPK1 inhibitors. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular nucleic acid sensing triggers necroptosis through synergistic type-I interferon and TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Necroptosis promotes cell-autonomous activation of proinflammatory cytokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]

GSK2263167: A Technical Overview of a RIPK1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in regulated cell death pathways, including necroptosis and apoptosis, as well as in inflammatory signaling. Its central role in these processes has made it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases. GSK2263167 is a potent and selective inhibitor of RIPK1 kinase activity developed by GlaxoSmithKline. This technical guide provides a comprehensive overview of the core science behind this compound and related RIPK1 inhibitors, including their mechanism of action, relevant signaling pathways, experimental methodologies for their characterization, and available quantitative data. While specific data for this compound is limited in the public domain, this guide leverages information on closely related and successor compounds from GSK to provide a thorough understanding of this class of inhibitors.

Mechanism of Action and Signaling Pathways

RIPK1 is a serine/threonine kinase that functions as a key signaling node downstream of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[1][2] Upon TNF-α binding to TNFR1, a membrane-bound complex known as Complex I is formed. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit downstream signaling molecules, leading to the activation of the pro-survival NF-κB pathway.[3]

However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can dissociate and form cytosolic death-inducing complexes.[3] Formation of Complex IIa (containing FADD and caspase-8) can lead to apoptosis.[3] Alternatively, in the absence of active caspase-8, RIPK1 can interact with RIPK3 to form a necrosome (Complex IIb/c), a key step in the necroptosis pathway.[3] The kinase activity of RIPK1 is essential for the activation of RIPK3 and the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis.[4]

This compound and other related GSK inhibitors are designed to bind to the ATP-binding pocket of the RIPK1 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream necroptotic signaling.

Diagram: RIPK1 Signaling Pathways

Quantitative Data

While specific quantitative data for this compound is not widely available in peer-reviewed literature, data for other potent and selective GSK RIPK1 inhibitors provide valuable context for the expected potency and selectivity of this class of compounds.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| GSK2982772 | Human RIPK1 | Biochemical | 16 | - | [2] |

| GSK2982772 | Monkey RIPK1 | Biochemical | 20 | - | [2] |

| GSK'481 | Human RIPK1 | Biochemical | 1.3 | - | [2] |

| GSK3145095 | RIPK1 | Biochemical | 6.3 | - | [5] |

| GNE684 | Human RIPK1 | Biochemical | - | 21 | [6] |

| GNE684 | Mouse RIPK1 | Biochemical | - | 189 | [6] |

| GNE684 | Rat RIPK1 | Biochemical | - | 189 | [6] |

| RIPA-56 | RIPK1 | Biochemical | 13 | - | [2] |

| GSK'963 | RIPK1 | FP binding | 29 | - | [5] |

| GSK'547 | RIPK1 | - | - | - | [2] |

| GSK2593074A | RIPK1/RIPK3 | Cellular | 10 (necroptosis inhibition) | - | [6] |

Experimental Protocols

The characterization of RIPK1 inhibitors like this compound involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical RIPK1 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.

Diagram: Biochemical Kinase Assay Workflow

Protocol: Transcreener® ADP² Kinase Assay

This protocol is adapted from a validated method for measuring RIPK1 kinase activity.[7]

-

Reagent Preparation :

-

Prepare a 2x enzyme solution of recombinant human RIPK1 in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

-

Prepare a 2x substrate/ATP solution containing a suitable substrate (e.g., myelin basic protein) and ATP at a concentration near the Kₘ for RIPK1 in the same kinase assay buffer.

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase assay buffer.

-

-

Assay Procedure :

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the 2x RIPK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Add 10 µL of the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.

-

Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

-

-

Data Analysis :

-

Measure the fluorescence polarization or TR-FRET signal using a suitable plate reader.

-

The amount of ADP produced is inversely proportional to the measured signal.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Necroptosis Assay

This assay assesses the ability of an inhibitor to protect cells from induced necroptosis. The human colon adenocarcinoma cell line HT-29 is a commonly used model for studying necroptosis.[8]

Diagram: Cellular Necroptosis Assay Workflow

Protocol: Necroptosis Induction in HT-29 Cells

This protocol is based on established methods for inducing necroptosis in HT-29 cells.[8]

-

Cell Culture :

-

Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Assay Procedure :

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with the diluted inhibitor or vehicle for 1-2 hours.

-

Induce necroptosis by adding a combination of human TNF-α (e.g., 10-100 ng/mL) and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20-50 µM). A Smac mimetic (e.g., 100 nM) can also be included to enhance the necroptotic response.

-

Incubate the plates for 18-24 hours.

-

-

Data Analysis :

-

Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Calculate the percent protection for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Preclinical and Clinical Development

Information regarding the specific preclinical pharmacokinetics, pharmacodynamics, and clinical trial results for this compound is not extensively published. However, the development of related compounds such as GSK2982772, which has entered clinical trials for inflammatory diseases, indicates the therapeutic potential of this class of RIPK1 inhibitors.[4] Preclinical studies for such compounds typically involve evaluating their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) in animal models, as well as their efficacy in disease models of inflammation and neurodegeneration.[9] Clinical development would then proceed through Phase I studies to assess safety and tolerability in healthy volunteers, followed by Phase II and III trials to evaluate efficacy in patient populations.

Conclusion

This compound is a representative of a promising class of RIPK1 kinase inhibitors with the potential to treat a variety of diseases driven by inflammation and necroptotic cell death. While detailed public data on this specific molecule is limited, the broader research on related GSK compounds provides a strong foundation for understanding their mechanism of action, key signaling pathways, and the experimental approaches used for their characterization. The continued investigation of RIPK1 inhibitors holds significant promise for the development of novel therapeutics for unmet medical needs.

References

- 1. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. discover.library.noaa.gov [discover.library.noaa.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. dovepress.com [dovepress.com]

The Discovery and Chemical Synthesis of GSK2263167: A Selective S1P1 Receptor Agonist

GSK2263167 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist developed by GlaxoSmithKline.[1][2] This technical guide details the discovery, mechanism of action, and chemical synthesis of this compound, providing an in-depth resource for researchers, scientists, and drug development professionals.

The discovery of this compound was driven by the therapeutic potential of modulating the S1P1 receptor, which plays a crucial role in lymphocyte trafficking.[2][3] The immunosuppressive agent fingolimod (B1672674) (Gilenya), a non-selective S1P receptor agonist, demonstrated clinical efficacy in autoimmune diseases like multiple sclerosis but was associated with cardiovascular side effects, such as bradycardia, attributed to its activity at the S1P3 receptor.[2][4] This created a clear rationale for developing selective S1P1 agonists that could retain the desired immunomodulatory effects while avoiding S1P3-mediated adverse effects.[2]

Mechanism of Action: Selective S1P1 Agonism

This compound acts as a functional antagonist of the S1P1 receptor. By binding to and activating S1P1 on lymphocytes, it induces receptor internalization and degradation. This prevents lymphocytes from responding to the endogenous S1P gradient that guides their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes in the lymph nodes leads to a reduction in circulating lymphocytes, thereby exerting an immunosuppressive effect.[2][5] The key innovation in the development of this compound was achieving high selectivity for S1P1 over S1P3, thereby minimizing the risk of cardiovascular side effects.[2]

Quantitative Biological Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound and its comparison with fingolimod.

| Compound | S1P1 pEC50 (GTPγS) | S1P3 pEC50 (GTPγS) | Selectivity (S1P3/S1P1) |

| This compound | 8.3 | <5.0 | >2000 |

| Fingolimod-P | 8.7 | 7.7 | 10 |

| Data sourced from ACS Medicinal Chemistry Letters (2011), 2(6), 444-449.[2] |

| Compound | Rat Oral Bioavailability (%) | Rat Clearance (mL/min/kg) | Rat Half-life (h) | Dog Oral Bioavailability (%) | Dog Clearance (mL/min/kg) | Dog Half-life (h) |

| This compound | 63 | 12 | 4.9 | 100 | 3.2 | 13.9 |

| Data sourced from ACS Medicinal Chemistry Letters (2011), 2(6), 444-449.[2] |

Experimental Protocols

S1P Receptor Agonist Activity Assay (GTPγS Binding)

The agonist potencies of compounds were determined by measuring their ability to stimulate the binding of [35S]GTPγS to membranes prepared from CHO cells stably expressing human S1P1 or S1P3 receptors.

-

Membrane Preparation: CHO cells expressing the receptor of interest were harvested, and crude plasma membranes were prepared by homogenization and centrifugation.

-

Assay Conditions: Membranes (5-10 µg protein) were incubated in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) with 10 µM GDP and varying concentrations of the test compound.

-

Reaction Initiation and Termination: The reaction was initiated by the addition of 0.1 nM [35S]GTPγS and incubated for 30 minutes at room temperature. The reaction was terminated by rapid filtration through GF/B filter plates.

-

Detection: The radioactivity retained on the filters was quantified by scintillation counting.

-

Data Analysis: Data were fitted to a four-parameter logistic equation to determine the pEC50 values.

Pharmacokinetic Analysis in Rats and Dogs

-

Dosing: For oral administration, this compound was formulated in 1% (w/v) methylcellulose (B11928114) and administered via oral gavage. For intravenous administration, the compound was formulated in a solution of DMSO and 10% (w/v) Kleptose HPB (2:98).[2]

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing.

-

Sample Processing: Plasma was separated by centrifugation and stored at -20°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Pharmacokinetic Calculations: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including clearance, half-life, and oral bioavailability.

Visualizing the Pathways

S1P1 Signaling Pathway

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: GSK2263167 Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of GSK2263167, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document details the quantitative pharmacological data, experimental methodologies, and relevant signaling pathways to support further research and development.

Core Target and Mechanism of Action

This compound is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR). The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Agonism of the S1P1 receptor by this compound leads to the internalization of the receptor, effectively acting as a functional antagonist. This prevents lymphocytes from egressing from lymph nodes, resulting in a dose-dependent reduction of circulating lymphocytes. This mechanism of action is the basis for its investigation in autoimmune and inflammatory diseases. A key characteristic of this compound is its selectivity for S1P1 over the S1P3 receptor, which is associated with cardiovascular side effects such as bradycardia.[1]

Quantitative Data on Binding Affinity and Functional Activity

The following tables summarize the in vitro pharmacological data for this compound (referred to as compound 20 in the cited literature). The data demonstrates its high potency and selectivity for the human S1P1 receptor.

Table 1: S1P Receptor Functional Agonist Activity (GTPγS Assay)

| Receptor Subtype | EC50 (nM) | Emax (%) |

| Human S1P1 | 0.23 | 100 |

| Human S1P2 | >10,000 | - |

| Human S1P3 | >10,000 | - |

| Human S1P4 | >10,000 | - |

| Human S1P5 | 130 | 77 |

Data from J. Med. Chem. 2011, 54, 19, 6724–6733

Table 2: S1P Receptor β-Arrestin Recruitment Assay

| Receptor Subtype | EC50 (nM) | Emax (%) |

| Human S1P1 | 0.3 | 100 |

| Human S1P3 | >10,000 | - |

Data from J. Med. Chem. 2011, 54, 19, 6724–6733

Signaling Pathways and Experimental Workflows

S1P1 Receptor Signaling Pathway

Upon activation by an agonist like this compound, the S1P1 receptor couples primarily to the Gαi subunit of heterotrimeric G proteins. This initiates a signaling cascade that includes the activation of downstream effectors such as Rac1 and AKT, and the modulation of adenylyl cyclase activity. A key consequence of S1P1 agonism is the recruitment of β-arrestin, which leads to receptor internalization and desensitization, forming the basis of its functional antagonism.

Caption: S1P1 receptor signaling cascade initiated by this compound.

Experimental Workflow for Determining Target Engagement

A common workflow to assess the target engagement and functional activity of a compound like this compound involves a series of in vitro assays. This typically starts with a primary screen to measure binding affinity, followed by functional assays to determine agonist or antagonist activity and downstream signaling effects.

Caption: Workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for S1P1

This assay is used to determine the binding affinity (Ki) of this compound to the S1P1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells overexpressing human S1P1 receptor.

-

Radioligand: [³³P]S1P or other suitable radiolabeled S1P1 ligand.

-

This compound at various concentrations.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

-

GF/B filter plates.

-

Scintillation fluid and counter.

-

-

Protocol:

-

In a 96-well plate, add assay buffer, membrane preparation, and varying concentrations of this compound.

-

Add the radioligand at a concentration close to its Kd.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the GF/B filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

GTPγS Functional Assay for S1P1

This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.

-

Materials:

-

Membrane preparations from cells overexpressing human S1P1 receptor.

-

[³⁵S]GTPγS.

-

This compound at various concentrations.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, 0.1% fatty acid-free BSA, pH 7.4.

-

WGA-coated SPA beads.

-

Microplate scintillation counter.

-

-

Protocol:

-

In a 96-well plate, add assay buffer, membrane preparation, and varying concentrations of this compound.

-

Add [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Add a suspension of WGA-coated SPA beads to capture the membranes.

-

Incubate for an additional 30 minutes at room temperature to allow bead settling.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Plot the data as a function of this compound concentration to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, which is a hallmark of GPCR desensitization and internalization.

-

Materials:

-

Cells co-expressing S1P1 receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein).

-

This compound at various concentrations.

-

Cell culture medium.

-

Assay-specific substrate or detection reagents.

-

Luminescence or fluorescence plate reader.

-

-

Protocol:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Replace the culture medium with assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 37°C for the recommended time (typically 30-90 minutes).

-

Add the detection substrate or reagents according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Plot the signal as a function of this compound concentration to determine the EC50 value.

-

References

The GPR119 Agonist GSK2263167 (GSK1292263): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of GSK2263167, correctly identified as GSK1292263 (also known as GSK263). This compound is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus due to its role in glucose homeostasis. This document summarizes key data from clinical studies, details the experimental methodologies employed, and visualizes the underlying biological pathways.

Pharmacokinetics

GSK1292263 has been evaluated in clinical trials involving subjects with type 2 diabetes, both as a monotherapy and in combination with other antidiabetic agents like metformin (B114582) and sitagliptin (B1680988). The pharmacokinetic profile of GSK1292263 is characterized by good oral absorption, with its bioavailability significantly influenced by food.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of GSK1292263 (referred to as GSK263 in the source) following single and multiple oral dose administrations in subjects with type 2 diabetes.

Table 1: Single-Dose Pharmacokinetic Parameters of GSK1292263 [1]

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng*hr/mL) | t1/2 (hr) |

| 25 | 104 ± 46 | 4.0 (2.0-6.0) | 1310 ± 496 | 13.0 ± 3.4 |

| 100 | 340 ± 142 | 4.0 (2.0-6.0) | 5280 ± 1920 | 14.2 ± 3.1 |

| 300 | 1140 ± 449 | 4.0 (2.0-8.0) | 20400 ± 7600 | 15.6 ± 3.5 |

| 800 | 2960 ± 1030 | 4.0 (2.0-8.0) | 64300 ± 21100 | 17.8 ± 4.1 |

Data are presented as mean ± standard deviation, except for Tmax which is median (range). AUC(0-t) is the area under the plasma concentration-time curve from time zero to the last quantifiable concentration. t1/2 is the terminal elimination half-life.

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of GSK1292263 [1]

| Dose Regimen | Cmax (ng/mL) | Tmax (hr) | AUC(0-τ) (ng*hr/mL) |

| 50 mg BID | 309 ± 117 | 3.0 (1.0-4.0) | 1980 ± 717 |

| 150 mg BID | 903 ± 331 | 3.0 (1.0-4.0) | 6580 ± 2230 |

| 300 mg BID | 1720 ± 640 | 3.0 (1.0-4.0) | 13800 ± 4900 |

| 600 mg QD | 2300 ± 810 | 4.0 (2.0-6.0) | 25000 ± 8420 |

Data are presented as mean ± standard deviation, except for Tmax which is median (range). AUC(0-τ) is the area under the plasma concentration-time curve over the dosing interval. BID = twice daily; QD = once daily.

Studies have shown that food intake increases the oral bioavailability of GSK1292263 by approximately four-fold and delays the time to maximum plasma concentration (Tmax) from about 2 hours to 5 hours post-dose.[1] Consequently, to maximize plasma concentrations, repeated doses in clinical studies were administered immediately after a meal.[1] The terminal elimination half-life ranges from approximately 13 to 18 hours, and the plasma concentrations reach a steady state within about 4 days of repeated dosing.[1] Notably, no significant pharmacokinetic interactions were observed when GSK1292263 was co-administered with sitagliptin or metformin.[1]

Pharmacodynamics

The primary pharmacodynamic effect of GSK1292263 is the stimulation of gut hormone secretion through the activation of GPR119. This leads to a significant increase in circulating levels of Peptide Tyrosine-Tyrosine (PYY), with more modest effects on Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Peptide (GIP).

Data Presentation: Pharmacodynamic Effects on Gut Hormones

The table below illustrates the percent change from baseline in the weighted mean area under the curve (WM-AUC) for total PYY, total GLP-1, and total GIP after 13 or 14 days of treatment with GSK1292263.

Table 3: Percent Change from Baseline in Gut Hormone Levels (WM-AUC(0-24h)) [1]

| Treatment | Total PYY (%) | Total GLP-1 (%) | Total GIP (%) |

| Placebo | -5 (-14 to 5) | -1 (-9 to 8) | -3 (-11 to 6) |

| 50 mg BID GSK263 | 25 (13 to 38) | 4 (-6 to 15) | 1 (-9 to 12) |

| 150 mg BID GSK263 | 26 (14 to 39) | 5 (-5 to 16) | 3 (-7 to 14) |

| 300 mg BID GSK263 | 24 (12 to 37) | 3 (-7 to 14) | 0 (-10 to 11) |

| 600 mg QD GSK263 | 16 (4 to 29) | 2 (-8 to 13) | -1 (-11 to 10) |

Data are presented as the mean percent change with the 95% confidence interval in parentheses.

The most profound pharmacodynamic response observed after repeated doses of GSK1292263 was a robust increase in the 24-hour profiles of total PYY.[1] Peak postprandial PYY levels reached approximately 50 pM with GSK1292263 alone and were further augmented to 70-100 pM when co-administered with metformin.[1] In contrast, the effects on total and active GLP-1 and GIP levels were not significant.[1]

Experimental Protocols

The data presented in this guide were primarily derived from two randomized, placebo-controlled clinical studies in subjects with type 2 diabetes. The methodologies for the key experiments are detailed below.

Pharmacokinetic Analysis

Objective: To determine the plasma concentration-time profiles and calculate the pharmacokinetic parameters of GSK1292263.

Methodology:

-

Sample Collection: Venous blood samples were collected into appropriate anticoagulant tubes at pre-defined time points before and after the administration of GSK1292263.

-

Plasma Preparation: The collected blood samples were centrifuged to separate the plasma, which was then stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of GSK1292263 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This typically involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection of the analyte and an internal standard.

-

Data Analysis: The plasma concentration-time data were used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis.

Pharmacodynamic Assessments: Gut Hormone Measurement

Objective: To measure the circulating levels of total PYY, total and active GLP-1, and total GIP.

Methodology:

-

Sample Collection: Blood samples for gut hormone analysis were collected in tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the degradation of active GLP-1.

-

Plasma Preparation: Samples were immediately placed on ice and centrifuged at a low temperature to separate the plasma. The plasma was then stored frozen.

-

Immunoassays: Plasma concentrations of the gut hormones were measured using specific and validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). These assays typically involve the binding of the target hormone to a specific antibody, followed by the detection of this binding event using a labeled secondary antibody or tracer.

-

Data Analysis: The hormone concentration data were used to calculate the weighted mean area under the curve (WM-AUC) over a 24-hour period to assess the overall exposure to each hormone.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of GSK1292263 on glucose metabolism and insulin (B600854) secretion in response to a glucose challenge.

Methodology:

-

Patient Preparation: Subjects fasted overnight for at least 8 hours before the test.

-

Baseline Sampling: A baseline blood sample was collected to measure fasting glucose and insulin levels.

-

Glucose Administration: A standard oral dose of 75g of glucose dissolved in water was administered to the subjects.

-

Post-Dose Sampling: Blood samples were collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure plasma glucose and insulin concentrations.

-

Data Analysis: The glucose and insulin concentration-time data were used to calculate parameters such as the incremental area under the curve (iAUC) for glucose and insulin.

Visualizations

GPR119 Signaling Pathway

The following diagram illustrates the mechanism of action of GSK1292263 as a GPR119 agonist in both pancreatic β-cells and intestinal L-cells.

Caption: GPR119 agonist signaling in intestinal and pancreatic cells.

Experimental Workflow for Pharmacodynamic Assessment

The diagram below outlines the general workflow for assessing the pharmacodynamic effects of GSK1292263 in a clinical trial setting.

Caption: Workflow for a pharmacodynamic clinical study of GSK1292263.

References

General Cellular Pathways Modulated by GSK-3 Inhibitors

An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific information for a compound designated "GSK2263167." Comprehensive searches have not yielded any publications, experimental data, or clinical trial registrations associated with this identifier. This suggests that "this compound" may be an internal development code that has not been publicly disclosed, a misidentified compound, or a designation that is not in the public domain.

While a detailed technical guide on this compound cannot be provided due to the absence of specific data, this report will offer a broader overview of the cellular pathways commonly modulated by inhibitors of Glycogen (B147801) Synthase Kinase-3 (GSK-3), a frequent target of GSK small molecule inhibitors. This information is intended to provide a relevant scientific context for researchers, scientists, and drug development professionals interested in this area.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes.[1] Its dysregulation has been implicated in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer. As a result, GSK-3 has become a significant target for drug development. GSK-3 inhibitors are known to modulate several key signaling pathways, primarily the PI3K/Akt pathway and the MAPK/ERK pathway, and have significant effects on inflammatory processes.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism.[2][3] GSK-3β, one of the two isoforms of GSK-3, is a key downstream substrate of Akt.

-

Mechanism of Regulation: Activated Akt phosphorylates GSK-3β at the Serine 9 residue, which leads to the inhibition of GSK-3β activity.[2] Therefore, small molecule inhibitors of GSK-3 mimic the effect of Akt activation on this specific target.

-

Downstream Effects: By inhibiting GSK-3, these compounds can influence numerous downstream processes that are normally regulated by this kinase. This includes aspects of cell survival and gene expression.[4] There is extensive crosstalk between the PI3K/Akt pathway and other signaling networks, and inhibiting GSK-3 can have far-reaching effects on cellular function.[5]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another fundamental signaling cascade that controls cell proliferation, differentiation, and survival.[6] While the direct regulation of the MAPK/ERK pathway by GSK-3 is complex and can be context-dependent, there is evidence of crosstalk between the PI3K/Akt and MAPK/ERK pathways.[5]

-

Crosstalk: The interplay between these two pathways is a significant area of research. In some cellular contexts, the inhibition of one pathway can lead to the compensatory activation of the other.[5] Therefore, a GSK-3 inhibitor, by modulating the PI3K/Akt pathway, could indirectly influence MAPK/ERK signaling.

-

Therapeutic Implications: Understanding this crosstalk is crucial for the development of targeted cancer therapies, as dual inhibition of both pathways is sometimes necessary to overcome resistance mechanisms.[5]

References

- 1. Regulation of inflammation and T cells by glycogen synthase kinase-3: Links to mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. onclive.com [onclive.com]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of GSK2263167 on Inflammatory Cytokine Production: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2263167 is a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. S1P1 receptors play a crucial role in the regulation of the immune system, primarily by controlling the trafficking of lymphocytes from lymphoid organs. This technical guide provides an in-depth overview of the known and potential effects of this compound on the production of inflammatory cytokines. Due to the limited publicly available data specifically for this compound, this document also draws upon the broader knowledge of S1P1 receptor agonism to infer its likely mechanisms and effects. This guide summarizes the general impact of S1P1 activation on key inflammatory cytokines, outlines relevant experimental methodologies, and visualizes the core signaling pathways involved.

Introduction to this compound and S1P1 Receptor Agonism

This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G-protein coupled receptor that is highly expressed on lymphocytes and plays a pivotal role in their egress from secondary lymphoid organs. By activating S1P1, agonists like this compound induce the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes and reducing their numbers in the peripheral circulation. This lymphocyte sequestration is a key mechanism for the immunomodulatory effects of S1P1 agonists.

Beyond lymphocyte trafficking, S1P1 signaling has been implicated in the direct and indirect modulation of inflammatory cytokine production.[1] Chronic inflammation is a hallmark of many autoimmune and inflammatory diseases, driven by an overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). Understanding the impact of this compound on these cytokines is critical for evaluating its therapeutic potential.

Effect of S1P1 Receptor Agonism on Inflammatory Cytokine Production

Furthermore, S1P1 signaling can directly influence cytokine production in various immune cells. S1P signaling pathways are known to intersect with pro-inflammatory cytokine pathways, including the production and release of TNF-α, IL-1β, and IL-6.[2] Activation of S1P1 can modulate the activity of transcription factors such as NF-κB, which is a master regulator of inflammatory gene expression.[3][4]

Table 1: Potential Effects of this compound on Inflammatory Cytokine Production (Inferred from S1P1 Agonist Class Effects)

| Cytokine | Expected Effect of this compound | Rationale |

| TNF-α | Decrease | Sequestration of TNF-α producing lymphocytes. Potential for direct inhibition of TNF-α production in macrophages and other immune cells through S1P1 signaling. |

| IL-1β | Decrease | Reduction of circulating monocytes and macrophages. S1P1 signaling may interfere with inflammasome activation and subsequent IL-1β processing and release. |

| IL-6 | Decrease | Sequestration of IL-6 producing T-cells and monocytes. S1P1 activation can inhibit IL-6 production in various cell types, including osteoblasts.[5] |

| IL-8 | Decrease | Reduction of circulating neutrophils and other granulocytes which are sources of IL-8. |

| IFN-γ | Decrease | Sequestration of Th1 cells, the primary producers of IFN-γ. |

| IL-17 | Decrease | Sequestration of Th17 cells, a key source of IL-17. |

Methodologies for Assessing Cytokine Production

To evaluate the effect of this compound on inflammatory cytokine production, a variety of in vitro and in vivo experimental models can be employed.

In Vitro Assays

-

Cell Types:

-

Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of immune cells that can be stimulated to produce a wide range of cytokines.

-

Isolated Immune Cell Subsets: Purified T-cells, B-cells, monocytes, or macrophages to pinpoint the specific cell types affected by the compound.

-

Cell Lines: Human or murine immune cell lines (e.g., Jurkat for T-cells, THP-1 for monocytes/macrophages) for high-throughput screening.

-

-

Stimulation Conditions:

-

Lipopolysaccharide (LPS): To stimulate monocytes and macrophages via Toll-like receptor 4 (TLR4).

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies: To activate T-lymphocytes.

-

Specific antigens: In the context of antigen-specific immune responses.

-

-

Measurement Techniques:

-

Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of a single cytokine in cell culture supernatants.

-

Multiplex Immunoassays (e.g., Luminex, Meso Scale Discovery): For the simultaneous quantification of multiple cytokines from a small sample volume.[6]

-

Intracellular Cytokine Staining (ICS) followed by Flow Cytometry: To identify the frequency of cytokine-producing cells within a mixed population and to determine which cell types are producing specific cytokines.

-

ELISpot Assay: To enumerate the number of cytokine-secreting cells at a single-cell level.[7]

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of cytokine genes.

-

Experimental Workflow for In Vitro Cytokine Release Assay

Signaling Pathways

The immunomodulatory effects of this compound on cytokine production are mediated through the S1P1 signaling pathway. Upon binding of this compound, S1P1 couples to inhibitory G-proteins (Gαi), leading to the modulation of downstream signaling cascades.

S1P1 Signaling and Lymphocyte Egress

The primary mechanism of S1P1 agonists is the functional antagonism of the S1P gradient that drives lymphocyte egress from lymph nodes. This process is crucial for reducing the number of inflammatory cells at sites of inflammation.

References

- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. Measurement of cytokine release at the single cell level using the ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of GSK2263167: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of GSK2263167, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The document details the core methodologies used to assess its biochemical and cellular activity, presents a framework for quantitative data analysis, and illustrates the key signaling pathways and experimental workflows.

Introduction to this compound and RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death.[1][2][3] Dysregulation of RIPK1 kinase activity has been implicated in the pathogenesis of a range of inflammatory and neurodegenerative diseases.[1][4] this compound is a small molecule inhibitor designed to specifically target the kinase function of RIPK1, thereby blocking the downstream signaling cascades that lead to necroptosis, a form of regulated necrotic cell death.[5][6] This guide outlines the essential in vitro assays for characterizing the potency, selectivity, and cellular efficacy of RIPK1 inhibitors like this compound.

Quantitative Data Presentation

The in vitro activity of this compound is quantified through various biochemical and cell-based assays. The following tables summarize the key parameters used to define its inhibitory profile.

Table 1: Biochemical Potency of this compound against RIPK1

| Parameter | Description | Typical Value Range |

| IC50 (nM) | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of RIPK1 kinase activity in a biochemical assay. | Data not publicly available. For a representative potent RIPK1 inhibitor, GSK2982772, the IC50 is 16 nM against human RIPK1.[2] |

| Ki (nM) | The inhibition constant, indicating the binding affinity of this compound to RIPK1. | Data not publicly available. |

Table 2: Cellular Activity of this compound in Necroptosis Inhibition

| Cell Line | Assay Type | Parameter | Typical Value Range |

| HT-29 (Human Colon Adenocarcinoma) | Necroptosis Protection | EC50 (nM) | Data not publicly available. For a representative potent RIPK1 inhibitor, GSK2982772, the EC50 is 6 nM in a human necroptosis assay.[2] |

| L929 (Murine Fibrosarcoma) | Necroptosis Protection | EC50 (nM) | Data not publicly available. |

| MEFs (Mouse Embryonic Fibroblasts) | Necroptosis Protection | EC50 (nM) | Data not publicly available. |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT)[2][7]

-

Myelin Basic Protein (MBP) as a substrate[3]

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add diluted this compound or DMSO (vehicle control) to the assay wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 60-120 minutes.[2][3]

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.[2]

Cellular Necroptosis Inhibition Assay

This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis.

Materials:

-

Appropriate cell culture medium (e.g., McCoy's 5A for HT-29) supplemented with 10% FBS[2]

-

Smac mimetic (e.g., BV6)[2]

-

This compound (or other test compounds)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)[2]

-

96-well clear-bottom assay plates

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.[2]

-

Pre-treat the cells with serial dilutions of this compound for 30-60 minutes.[2][3]

-

Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).[2] For some cell lines, TNF-α and z-VAD-fmk are sufficient.[9]

-

Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.[2]

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well to measure ATP levels, which correlate with cell viability.[2]

-

Measure luminescence using a plate reader.

-

Calculate the percent protection for each compound concentration and determine the EC50 value.[2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts in the in vitro characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to GSK2982772: A Clinical-Stage Inhibitor for Studying RIPK1-Dependent Cell Death

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of GSK2982772, a potent and selective, first-in-class, orally active inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Given the initial query's focus on a similarly named but functionally distinct compound, this paper clarifies the landscape of GSK's RIPK1 inhibitors and centers on a well-documented clinical candidate, GSK2982772, as a tool for investigating RIPK1-mediated cell death pathways such as necroptosis and apoptosis.

Introduction to RIPK1 and Its Role in Cell Death

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate in response to stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] RIPK1 can function as a scaffold for pro-survival signaling complexes or, through its kinase activity, can trigger programmed cell death pathways.[3] The kinase function of RIPK1 is essential for the execution of necroptosis, a form of regulated necrosis, and for a specific form of apoptosis known as RIPK1-dependent apoptosis (RDA).[4] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[4][5]

GSK2982772: A Potent and Selective RIPK1 Kinase Inhibitor

GSK2982772 is a highly selective, ATP-competitive inhibitor of RIPK1 kinase.[6] It was identified through optimization of a benzoxazepinone hit from a DNA-encoded library screen and has advanced into clinical trials for inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[5][7][8][9][10] Its high potency and selectivity make it an excellent tool for elucidating the role of RIPK1 kinase activity in various cellular and in vivo models.

Quantitative Data for GSK2982772 and Comparators

The following tables summarize the inhibitory potency and cellular activity of GSK2982772 and other relevant GSK RIPK1 inhibitors.

Table 1: Biochemical Potency of GSK RIPK1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| GSK2982772 | Human RIPK1 | Biochemical Kinase Assay | 16 | [6][11] |

| Monkey RIPK1 | Biochemical Kinase Assay | 20 | [6] | |

| Mouse RIPK1 | Biochemical Kinase Assay | 2,500 | [11] | |

| GSK'963 | Human RIPK1 | FP Binding Assay | 29 | [12][13] |

| GSK'963 | Human RIPK1 | Kinase Activity Assay | 8 | [14] |

Table 2: Cellular Activity of GSK RIPK1 Inhibitors

| Compound | Cell Line | Assay Type | IC50/EC50 (nM) | Conditions | Reference |

| GSK2982772 | U937 (Human) | Necroptosis Inhibition | 6.3 | TNF-α + QVD-OPh | [11] |

| GSK2982772 | L929 (Murine) | Necroptosis Inhibition | 1,300 | TNF-α + QVD-OPh | [11] |

| GSK'963 | U937 (Human) | Necroptosis Inhibition | 4 | TNF + zVAD | [15] |

| GSK'963 | L929 (Murine) | Necroptosis Inhibition | 1 | TNF + zVAD | [15] |

Table 3: Kinase Selectivity of GSK2982772

| Compound | Kinase Panel Size | Concentration (µM) | Selectivity Fold | Notes | Reference |

| GSK2982772 | >339 | 10 | >10,000-fold | Highly selective over a broad panel of kinases. | [6][11] |

Experimental Protocols

Detailed methodologies for key experiments involving the characterization of RIPK1 inhibitors are provided below.

Biochemical RIPK1 Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified RIPK1 by quantifying ADP production.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of GSK2982772 in DMSO. Further dilute in kinase buffer.

-

Add 2.5 µL of diluted compound or DMSO (vehicle control) to the assay wells.

-

Add 2.5 µL of RIPK1 enzyme solution to the wells and incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution. Incubate for 1-2 hours at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[16]

-

Cellular Necroptosis Inhibition Assay

This assay assesses the ability of GSK2982772 to protect cells from induced necroptosis. Human U937 monocytic cells are a common model.

-

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Human TNF-α

-

Pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh)

-

GSK2982772 serially diluted in culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom, white-walled plates

-

-

Procedure:

-

Seed U937 cells at a density of 20,000 cells/well in 96-well plates and allow them to acclimate.

-

Pre-treat the cells with serial dilutions of GSK2982772 for 30-60 minutes.[16]

-

Induce necroptosis by adding a combination of TNF-α (e.g., 100 ng/mL) and a pan-caspase inhibitor (e.g., 25 µM QVD-OPh).[11]

-

Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent (volume equal to culture volume) to each well to measure cell viability based on ATP levels.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence and calculate the percent protection to determine the EC50 value.[16]

-

Western Blot for RIPK1 Pathway Activation

This protocol allows for the detection of phosphorylation events downstream of RIPK1 activation, such as the phosphorylation of MLKL (pMLKL), a key marker of necroptosis execution.

-

Materials:

-

Cells treated as in the necroptosis assay

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Primary antibodies: anti-pMLKL (Ser358), anti-MLKL, anti-RIPK1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

Normalize protein amounts and prepare samples with Laemmli sample buffer. Boil for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and visualize protein bands using an ECL substrate and an imaging system.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. benchchem.com [benchchem.com]

- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. astorscientific.us [astorscientific.us]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. caymanchem.com [caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - ProQuest [proquest.com]

- 15. caymanchem.com [caymanchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

Methodological & Application

Application Notes and Protocols for GSK2263167 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro study of GSK2263167, a selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist. The information provided is intended to guide researchers in designing and executing robust cell-based assays to investigate the pharmacological effects of this compound.

Introduction

This compound is a potent and selective agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking and immune regulation. Activation of S1P1 by its endogenous ligand, sphingosine-1-phosphate (S1P), or synthetic agonists like this compound, leads to the internalization of the receptor. This process prevents the egress of lymphocytes from secondary lymphoid organs, resulting in a reduction of circulating lymphocytes. This mechanism of action makes S1P1 agonists a promising therapeutic strategy for autoimmune diseases.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the S1P1 receptor, which is primarily coupled to the Gi/o family of G proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway, which are involved in cell survival and proliferation. A key consequence of S1P1 agonism is the regulation of lymphocyte trafficking.

S1P1 Signaling Pathway

Application Notes and Protocols: A Template for a Novel Anti-Inflammatory Agent in Mouse Models of Inflammation

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: No specific information regarding "GSK2263167" is available in the public domain at the time of this writing. The following application notes and protocols are provided as a comprehensive template for the investigation of a novel anti-inflammatory compound in mouse models of inflammation. All dosages, administration routes, and experimental parameters must be optimized for the specific compound based on its physicochemical properties, in vitro potency, and pharmacokinetic profile.

Introduction

The successful preclinical development of a novel anti-inflammatory agent requires rigorous evaluation in relevant animal models. Mouse models of inflammation are critical tools for assessing the efficacy, potency, and mechanism of action of new therapeutic candidates. This document provides a generalized framework for designing and conducting in vivo studies to characterize a novel anti-inflammatory compound in various mouse models of inflammation. The protocols and guidelines presented herein are intended to serve as a starting point for researchers and should be adapted based on the specific characteristics of the test compound and the scientific question being addressed.

Quantitative Data Summary

The following tables provide a general overview of typical dosage ranges and administration routes for anti-inflammatory compounds in common mouse models of inflammation. These values are illustrative and should be adapted based on the specific properties of the investigational compound.

Table 1: Exemplary Dosage and Administration Routes for a Novel Anti-inflammatory Agent in Mouse Models

| Model Type | Inflammatory Stimulus | Typical Mouse Strain | Route of Administration | Exemplary Dose Range (mg/kg) | Frequency |

| Acute Inflammation | |||||

| Lipopolysaccharide (LPS)-induced endotoxemia | LPS | C57BL/6, BALB/c | Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.) | 1 - 50 | Single dose or multiple doses |

| Carrageenan-induced paw edema | Carrageenan | Swiss albino, BALB/c | Subcutaneous (s.c.), i.p., p.o. | 5 - 100 | Single dose |

| Zymosan-induced peritonitis | Zymosan A | C57BL/6 | i.p. | 10 - 100 | Single dose |

| Chronic Inflammation | |||||

| Collagen-induced arthritis (CIA) | Collagen Type II | DBA/1J | i.p., p.o., s.c. | 1 - 30 | Daily |

| Dextran sulfate (B86663) sodium (DSS)-induced colitis | DSS in drinking water | C57BL/6 | p.o. (in formulation or via gavage) | 1 - 20 | Daily |

| Ovalbumin (OVA)-induced allergic asthma | Ovalbumin | BALB/c | Intranasal (i.n.), i.p., p.o. | 0.5 - 20 | Daily during challenge phase |

Table 2: Common Readouts and Endpoints in Mouse Models of Inflammation

| Model | Primary Efficacy Readouts | Secondary Readouts |

| LPS-induced endotoxemia | Survival rate, serum cytokine levels (TNF-α, IL-6, IL-1β) | Body temperature, organ damage markers (e.g., ALT, AST) |

| Carrageenan-induced paw edema | Paw volume/thickness | Histopathological analysis of paw tissue, myeloperoxidase (MPO) activity |

| Zymosan-induced peritonitis | Peritoneal fluid leukocyte count and differential | Cytokine levels in peritoneal lavage fluid |

| Collagen-induced arthritis (CIA) | Clinical arthritis score, paw swelling | Histopathology of joints, serum anti-collagen antibody titers, cytokine levels |

| DSS-induced colitis | Disease Activity Index (DAI) (weight loss, stool consistency, bleeding), colon length | Histopathology of colon, cytokine levels in colon tissue |

| OVA-induced allergic asthma | Airway hyperresponsiveness (AHR), bronchoalveolar lavage (BAL) fluid cell counts (especially eosinophils) | Lung histopathology (inflammation, mucus production), serum IgE levels |

Experimental Protocols

General Preparation of a Novel Anti-inflammatory Compound for In Vivo Administration

Objective: To prepare a sterile and appropriately formulated solution or suspension of the test compound for administration to mice.

Materials:

-

Novel anti-inflammatory compound

-

Vehicle (e.g., sterile saline, PBS, 0.5% carboxymethylcellulose, DMSO/Cremophor EL/saline mixture)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (if applicable)

Protocol:

-

Determine the appropriate vehicle for the compound based on its solubility and route of administration. The chosen vehicle should be non-toxic and have minimal inflammatory effects on its own.

-

Calculate the required amount of compound and vehicle to achieve the desired final concentration for dosing.

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the compound and add it to the appropriate volume of vehicle in a sterile vial.

-

Mix thoroughly using a vortex mixer. If the compound does not readily dissolve, sonication may be used. For suspensions, ensure the particle size is appropriate for injection.

-

Visually inspect the solution/suspension for complete dissolution or uniform suspension.

-

If preparing a solution for intravenous administration, sterile filter the final formulation using a 0.22 µm filter.

-

Store the prepared formulation as per the compound's stability data.

Lipopolysaccharide (LPS)-Induced Acute Systemic Inflammation

Objective: To induce a systemic inflammatory response in mice to evaluate the acute anti-inflammatory effects of a test compound.

Materials:

-

C57BL/6 or BALB/c mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Test compound formulation and vehicle control

-

Syringes and needles for injection (e.g., 27G)

Protocol:

-

Acclimate mice for at least one week before the experiment.

-

Prepare the test compound and vehicle control as described in Protocol 3.1.

-

Administer the test compound or vehicle to the mice via the desired route (e.g., i.p. or p.o.) at a predetermined time before LPS challenge (e.g., 30-60 minutes).

-

Prepare a stock solution of LPS in sterile saline.

-

Inject mice with a predetermined dose of LPS (e.g., 5-15 mg/kg) via the intraperitoneal route.

-

Monitor mice for clinical signs of endotoxemia, such as lethargy, piloerection, and huddling.

-

At a specified time point post-LPS challenge (e.g., 1.5-2 hours for peak cytokine response or longer for survival studies), collect blood via cardiac puncture or other approved methods for cytokine analysis.

-

Alternatively, monitor survival over a period of 24-72 hours.

-

Process blood samples to obtain serum or plasma and measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or other immunoassays.

Collagen-Induced Arthritis (CIA) Model

Objective: To induce an autoimmune arthritis in mice that mimics aspects of human rheumatoid arthritis, for the evaluation of a compound's therapeutic potential in chronic inflammatory disease.

Materials:

-

DBA/1J mice (male, 8-10 weeks old)

-

Bovine or chicken type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Acetic acid

-

Test compound formulation and vehicle control

Protocol:

-

Immunization (Day 0):

-

Prepare an emulsion of CII in CFA (1:1 ratio).

-

Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of CII in IFA (1:1 ratio).

-

Anesthetize mice and administer 100 µL of the emulsion intradermally at a site near the initial immunization.

-

-

Disease Monitoring:

-

Beginning around day 21, monitor mice 3-4 times per week for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

-

Treatment:

-

Initiate treatment with the test compound or vehicle control either prophylactically (starting from day 0 or 21) or therapeutically (once arthritis is established, e.g., clinical score ≥ 4).

-

Administer the compound daily via the chosen route (e.g., p.o. or i.p.).

-

-

Endpoint Analysis (e.g., Day 42-56):

-

At the end of the study, collect blood for analysis of serum cytokines and anti-CII antibodies.

-

Harvest paws for histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion.

-

Visualizations

Signaling Pathway Diagram

Caption: A generalized diagram of the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: A typical experimental workflow for an acute inflammation model.

Application of GSK2263167 in Multiple Sclerosis Research: Information Not Available in Public Domain